(2S,3R,4R,5R,6S)-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxane-3,4-diol
CAS No.: 849938-16-5
Cat. No.: VC20766552
Molecular Formula: C19H22O4S
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 849938-16-5 |
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Molecular Formula | C19H22O4S |
Molecular Weight | 346.4 g/mol |
IUPAC Name | (2S,3R,4R,5R,6S)-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxane-3,4-diol |
Standard InChI | InChI=1S/C19H22O4S/c1-13-16(20)17(21)18(22-12-14-8-4-2-5-9-14)19(23-13)24-15-10-6-3-7-11-15/h2-11,13,16-21H,12H2,1H3/t13-,16-,17+,18+,19-/m0/s1 |
Standard InChI Key | DXFZSIVVKMWYFP-QZCFVMSDSA-N |
Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OCC3=CC=CC=C3)O)O |
SMILES | CC1C(C(C(C(O1)SC2=CC=CC=C2)OCC3=CC=CC=C3)O)O |
Canonical SMILES | CC1C(C(C(C(O1)SC2=CC=CC=C2)OCC3=CC=CC=C3)O)O |
Introduction
Overview of (2S,3R,4R,5R,6S)-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxane-3,4-diol
(2S,3R,4R,5R,6S)-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxane-3,4-diol is a complex organic compound with significant structural and stereochemical features. It belongs to the class of oxanes and is characterized by its unique combination of functional groups, which include a methyl group, phenylmethoxy groups, and a phenylsulfanyl moiety. The compound's molecular formula is
, and it has a molecular weight of approximately 346.4 g/mol .
Structural Characteristics
The compound's structure can be represented as follows:
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Molecular Formula:
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Molecular Weight: 346.4 g/mol
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IUPAC Name: (2S,3R,4R,5R,6S)-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxane-3,4-diol
The stereochemistry of this compound is crucial for its biological activity and potential applications in medicinal chemistry. The specific stereocenters contribute to its binding affinities and interactions with biological targets.
Synthetic Routes
The synthesis of (2S,3R,4R,5R,6S)-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxane-3,4-diol typically involves multi-step synthetic pathways that require careful control of reaction conditions to preserve stereochemistry. Common methods include:
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Asymmetric Synthesis: Utilizing chiral catalysts to achieve high enantiomeric purity.
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Functional Group Modifications: Introducing various functional groups through selective reactions.
Analytical Techniques
Characterization of the compound is achieved through various analytical techniques:
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Nuclear Magnetic Resonance (NMR): Provides insights into the molecular structure and confirms the presence of specific functional groups.
Technique | Purpose |
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NMR | Structural elucidation |
Mass Spectrometry | Molecular weight determination |
Infrared Spectroscopy | Functional group identification |
Pharmacological Potential
Research indicates that compounds with similar structures exhibit promising pharmacological activities. The unique stereochemistry of (2S,3R,4R,5R,6S)-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxane-3,4-diol suggests potential applications in:
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Antidiabetic Agents: Similar compounds have shown efficacy in inhibiting key enzymes related to glucose metabolism.
Biological Activity | Inhibition (%) |
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α-glucosidase | 83.13 ± 0.80 |
α-amylase | 78.85 ± 2.24 |
PTP1B | 88.35 ± 0.89 |
DPPH | 92.23 ± 0.22 |
Future Directions
Further studies are needed to explore the full therapeutic potential of this compound. Investigations into its mechanism of action and optimization for better efficacy are crucial.
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